molecular formula C7H10N2 B6342860 7-Azabicyclo[2.2.1]heptane-1-carbonitrile CAS No. 1193090-76-4

7-Azabicyclo[2.2.1]heptane-1-carbonitrile

Cat. No.: B6342860
CAS No.: 1193090-76-4
M. Wt: 122.17 g/mol
InChI Key: DSAQJGKQAQQZEM-UHFFFAOYSA-N
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Description

7-Azabicyclo[2.2.1]heptane-1-carbonitrile is a bicyclic compound featuring a nitrogen atom within its structure. This compound is notable for its rigid bicyclic framework, which imparts unique chemical properties and reactivity. It is often used as a building block in the synthesis of various pharmacologically active molecules, including analogues of epibatidine, a potent analgesic.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Azabicyclo[2.2.1]heptane-1-carbonitrile typically involves a multi-step process starting from cyclohexanone derivatives. One common method includes the following steps:

    Cyclohexanone Derivative Preparation: Starting from cyclohexanone, a leaving group is introduced at the 4-position.

    Cyclization: The cyclohexanone derivative undergoes a cyclization reaction to form the bicyclic structure.

    Introduction of the Nitrile Group: The nitrile group is introduced via a cyanation reaction.

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 7-Azabicyclo[2.2.1]heptane-1-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or alcohols, while reduction can produce amines .

Scientific Research Applications

7-Azabicyclo[2.2.1]heptane-1-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Azabicyclo[2.2.1]heptane-1-carbonitrile is primarily related to its role as a structural analogue of epibatidine. It binds to nicotinic acetylcholine receptors (nAChRs) in the nervous system, mimicking the action of acetylcholine. This binding leads to the activation or inhibition of these receptors, resulting in various physiological effects .

Comparison with Similar Compounds

Uniqueness: 7-Azabicyclo[2.2.1]heptane-1-carbonitrile is unique due to its rigid bicyclic structure, which imparts specific reactivity and binding properties. This makes it a valuable compound in the synthesis of pharmacologically active molecules and in the study of receptor-ligand interactions .

Properties

IUPAC Name

7-azabicyclo[2.2.1]heptane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c8-5-7-3-1-6(9-7)2-4-7/h6,9H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSAQJGKQAQQZEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1N2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Azabicyclo[2.2.1]heptane-1-carbonitrile
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Reactant of Route 6
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